molecular formula C10H21ClO3S B13634307 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride

Katalognummer: B13634307
Molekulargewicht: 256.79 g/mol
InChI-Schlüssel: OJTROWDSSJPHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the sulfonyl chloride group makes this compound highly reactive towards nucleophiles, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

The synthesis of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride typically involves the reaction of 2-(Methoxymethyl)-2-propylpentane-1-ol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to prevent any side reactions and to ensure high yield of the desired product.

Analyse Chemischer Reaktionen

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride undergoes a variety of chemical reactions due to the presence of the sulfonyl chloride group. Some of the common reactions include:

    Nucleophilic Substitution: The sulfonyl chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: The sulfonyl chloride group can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups which can alter their properties and functions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The reactivity of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles. The mechanism of action involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile. This reactivity makes the compound a valuable intermediate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share similar reactivity due to the presence of the sulfonyl chloride group, this compound is unique due to its specific structure which can influence its reactivity and the types of products formed in its reactions. Similar compounds include:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • p-Toluenesulfonyl chloride

These compounds are also widely used in organic synthesis and share similar reactivity patterns with this compound.

Eigenschaften

Molekularformel

C10H21ClO3S

Molekulargewicht

256.79 g/mol

IUPAC-Name

2-(methoxymethyl)-2-propylpentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-6-10(7-5-2,8-14-3)9-15(11,12)13/h4-9H2,1-3H3

InChI-Schlüssel

OJTROWDSSJPHGC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)(COC)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.